molecular formula C8H8N2S B2591388 2-[(4-Aminophenyl)sulfanyl]acetonitrile CAS No. 83591-70-2

2-[(4-Aminophenyl)sulfanyl]acetonitrile

Cat. No.: B2591388
CAS No.: 83591-70-2
M. Wt: 164.23
InChI Key: CKCVIADFFKMFEQ-UHFFFAOYSA-N
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Description

2-[(4-Aminophenyl)sulfanyl]acetonitrile is an organic compound with the molecular formula C8H8N2S It is characterized by the presence of an aminophenyl group attached to a sulfanyl acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Aminophenyl)sulfanyl]acetonitrile typically involves the reaction of 4-aminothiophenol with chloroacetonitrile. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The general reaction scheme is as follows:

4-Aminothiophenol+ChloroacetonitrileThis compound\text{4-Aminothiophenol} + \text{Chloroacetonitrile} \rightarrow \text{this compound} 4-Aminothiophenol+Chloroacetonitrile→this compound

The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Aminophenyl)sulfanyl]acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Aminophenyl)sulfanyl]acetonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in proteomics research.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Aminophenyl)sulfanyl]acetonitrile involves its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methylphenyl)sulfanyl]acetonitrile
  • 2-[(4-Chlorophenyl)sulfanyl]acetonitrile
  • 2-[(4-Nitrophenyl)sulfanyl]acetonitrile

Comparison

Compared to its analogs, 2-[(4-Aminophenyl)sulfanyl]acetonitrile is unique due to the presence of the amino group, which imparts distinct reactivity and potential biological activity. The amino group can participate in hydrogen bonding and nucleophilic reactions, making this compound versatile in various chemical transformations and applications.

Properties

IUPAC Name

2-(4-aminophenyl)sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCVIADFFKMFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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